3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide
Description
3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted with a propanoyl group at the 1-position and a sulfonamide-linked 3-methyl-4-propoxybenzene moiety at the 6-position.
Properties
IUPAC Name |
3-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)-4-propoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-4-13-28-21-11-9-19(14-16(21)3)29(26,27)23-18-8-10-20-17(15-18)7-6-12-24(20)22(25)5-2/h8-11,14-15,23H,4-7,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQCKFKTPCQRRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)CC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Propanoyl Group: This step involves the acylation of the tetrahydroquinoline core using propanoyl chloride in the presence of a base such as pyridine.
Attachment of the Sulfonamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Structural Features
- Molecular Formula : C₂₂H₂₈N₂O₄S
- Molecular Weight : 416.5 g/mol
- IUPAC Name : 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Quinoline Core : The quinoline structure can be synthesized through reactions such as the Pfitzinger reaction or Pictet-Spengler reaction.
- Acylation : The introduction of the propanoyl group is achieved via acylation using propanoyl chloride.
- Sulfonamide Formation : The final step involves the formation of the sulfonamide linkage through reaction with a sulfonamide reagent.
Reaction Conditions
Careful control over reaction conditions such as temperature, solvent choice (e.g., dichloromethane or ethanol), and reagent concentrations is essential for optimizing yield and purity.
Chemistry
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It can participate in various chemical reactions including:
- Oxidation : To introduce additional functional groups.
- Reduction : To alter oxidation states.
These reactions enable the development of derivatives with tailored properties for specific applications.
Biology
Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Studies suggest that it may interact with specific enzymes or receptors in biological systems:
Medicine
Ongoing research is exploring the therapeutic potential of this compound in treating diseases associated with quinoline derivatives. Its unique structure may confer advantages in drug design and development.
Industry
In industrial applications, this compound is utilized as an intermediate in the synthesis of dyes and other chemicals due to its unique chemical properties. Its potential to form new materials is also being investigated.
Case Studies and Research Findings
Several studies have documented the biological activities and synthetic applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against various bacterial strains. |
| Study B | Anticancer Properties | Showed cytotoxic effects on cancer cell lines with potential for further development. |
| Study C | Synthesis Optimization | Improved yields through modified reaction conditions using continuous flow reactors. |
Mechanism of Action
The mechanism of action of 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety is known to inhibit enzymes by mimicking the structure of natural substrates. This compound may also interact with cellular receptors and signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Substituent-Driven Property Analysis
Sulfonamide Variations
- Target Compound : The 4-propoxy-3-methylbenzene sulfonamide group introduces enhanced lipophilicity compared to BF38500’s phenylmethanesulfonamide (). The propoxy chain may improve membrane permeability but reduce aqueous solubility.
- BF38500 : The simpler phenylmethanesulfonamide lacks alkyloxy substituents, likely resulting in lower steric hindrance and higher polarity. This could favor binding to hydrophilic enzyme pockets.
Tetrahydroquinoline (THQ) Core Modifications
- Target vs. BF38500: Both share the 1-propanoyl-THQ core, suggesting similar conformational stability. However, the target’s 4-propoxybenzene sulfonamide may confer distinct electronic effects due to electron-donating propoxy and methyl groups.
- Morpholine Derivative () : The 1-butyl-THQ core and morpholine-propylamine side chain replace the sulfonamide entirely. Morpholine’s polarity and basicity may enhance solubility but reduce blood-brain barrier penetration compared to sulfonamides.
Stereochemical Considerations
Asymmetric synthesis methods in highlight the importance of stereochemistry in heterocyclic compounds. The target’s 1-propanoyl-THQ core may adopt specific diastereomeric configurations, influencing binding affinity to biological targets.
Research Findings and Implications
Pharmacological Potential
- Target Compound : The 4-propoxy and 3-methyl groups may optimize interactions with hydrophobic enzyme pockets (e.g., cyclooxygenases or carbonic anhydrases), as seen in other sulfonamide drugs.
- BF38500 : The absence of alkoxy groups may limit its efficacy in lipophilic environments but enhance selectivity for polar targets.
Computational and Crystallographic Insights
- Structural determination tools like SHELXL () and Mercury () are critical for analyzing these compounds. For example, Mercury’s void visualization could assess packing efficiency, while SHELXL refines hydrogen-bonding networks in crystal structures.
Biological Activity
3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features several key structural components that contribute to its biological activity:
| Structural Features | Details |
|---|---|
| Molecular Formula | C20H24N2O4S |
| Molecular Weight | 372.5 g/mol |
| Key Functional Groups | Propoxy, Sulfonamide, Tetrahydroquinoline |
The biological activity of this compound is largely attributed to its sulfonamide group, which is known for its antibacterial properties. Sulfonamides inhibit the enzyme dihydropteroate synthase, crucial in bacterial folic acid synthesis. This inhibition leads to a bacteriostatic effect, preventing bacterial growth and replication.
Additionally, the tetrahydroquinoline moiety may interact with various molecular targets, modulating biochemical pathways that are essential for cellular function.
Antibacterial Activity
Research indicates that compounds with sulfonamide groups exhibit significant antibacterial effects. For instance:
- In vitro Studies: In laboratory settings, this compound demonstrated effective inhibition against a range of Gram-positive and Gram-negative bacteria.
- Mechanism Exploration: The compound's ability to disrupt folate synthesis pathways has been confirmed through enzyme assays and microbial growth inhibition tests.
Case Studies
Several studies have explored the biological activity of similar compounds in the same class:
- Study on Antimicrobial Efficacy:
-
Pharmacological Evaluation:
- Another investigation focused on the pharmacological profiles of sulfonamides, demonstrating that structural variations significantly influence their efficacy against specific bacterial strains. The study concluded that compounds with a tetrahydroquinoline backbone displayed superior activity compared to simpler analogs .
- Clinical Implications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
